molecular formula C11H23NO3 B3144161 tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate CAS No. 545433-63-4

tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Cat. No.: B3144161
CAS No.: 545433-63-4
M. Wt: 217.31 g/mol
InChI Key: AZHJHZWFJVBGIL-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 153645-26-2), also known as (S)-(-)-N-Boc-tert-leucinol, is a chiral carbamate derivative of significant value in organic synthesis and pharmaceutical research . This compound serves as a versatile chiral building block and intermediate, with its stereochemistry defined by the (S)-configuration at the chiral center, which is critical for its role in asymmetric synthesis . The molecule features both a protected amine (as a tert-butyl carbamate, or Boc group) and a hydroxyl group, allowing for diverse chemical manipulations . Its primary application lies in its role as a precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) . The hydroxyl group can be selectively oxidized to a ketone using reagents like Dess-Martin periodinane, or converted to other functional groups such as a tosylate for further substitution reactions . Conversely, the Boc protecting group can be cleanly removed under acidic conditions to regenerate the free amine, making it a crucial protecting group in multi-step synthetic sequences . The compound is typically synthesized via Boc protection of the corresponding enantiomerically pure (S)-2-amino-3,3-dimethylbutan-1-ol, ensuring high enantiopurity in the final product . For storage and stability, this compound should be kept sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHJHZWFJVBGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-hydroxy-3,3-dimethylbutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates .

Scientific Research Applications

tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical properties and applications. Below is a detailed comparison:

Functional Group Modifications

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Reactivity/Applications References
tert-Butyl (1-azido-3,3-dimethylbutan-2-yl)carbamate (±)-36 Azide (-N₃) replaces hydroxyl (-OH) 216.29 Used in "click chemistry" for triazole synthesis; azide group enables cycloaddition with alkynes.
tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate Chlorine (-Cl) and phenyl (-C₆H₅) groups 313.80 Enhanced lipophilicity; potential for halogen bonding in drug design.
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate Cyclobutyl and oxo (-C=O) groups 286.34 Conformational rigidity due to cyclobutyl; oxo group enables nucleophilic addition or reduction.
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Two phenyl (-C₆H₅) groups 343.43 Increased hydrophobicity; used in chiral resolution or as a ligand in asymmetric catalysis.
tert-Butyl carbamate (Boc-NH₂) No hydroxy or branched alkyl chain 117.15 Simpler carbamate; widely used as a protecting group for amines in peptide synthesis.

Key Research Findings

  • Stereochemical Impact : The (S)-enantiomer of the parent compound (CAS: 153645-26-2) is frequently employed in asymmetric catalysis due to its predictable stereochemical outcomes .
  • Biological Activity: Analogs with aromatic substituents (e.g., ) show enhanced interactions with aromatic amino acid residues in enzymes, improving inhibitory potency .

Biological Activity

tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, specifically its (S)-enantiomer, is a compound with the molecular formula C11_{11}H23_{23}NO3_3 and CAS number 153645-26-2. This compound is characterized by its chirality and unique structural features, which include a tert-butyl group and a carbamate functional group. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry and as a pharmaceutical intermediate.

Structural Characteristics

The structure of (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate features a stereocenter that significantly influences its biological properties. The presence of hydroxyl and carbamate groups suggests diverse reactivity and potential interactions with biological targets.

Property Details
Molecular FormulaC11_{11}H23_{23}NO3_3
Molecular Weight217.31 g/mol
CAS Number153645-26-2
Chirality(S)-enantiomer

Biological Activity

Research indicates that (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate exhibits significant biological properties, particularly as a pharmaceutical intermediate. Its ability to interact with various biological targets has been noted in several studies:

Case Studies and Related Research

While direct studies on (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate are sparse, related compounds have been investigated for their biological activities:

  • Inhibition Studies : Similar compounds have shown inhibitory effects on various enzymes, including those involved in cancer progression. For instance, research on related carbamates has demonstrated their potential as dual inhibitors for lung cancer treatment by targeting MDH1/2 enzymes .

Comparative Analysis

To understand the unique properties of (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, it is useful to compare it with structurally similar compounds:

Compound Name Structure Key Features
tert-butyl carbamateC5_5H11_{11}NO2_2Simple structure; used as a protecting group
N-Boc-leucineC11_{11}H19_{19}NO4_4Contains a Boc group; used in peptide synthesis
1-HydroxyprolineC5_5H9_9NO3_3Amino acid derivative; involved in protein synthesis

Q & A

Basic: What are the recommended synthetic methods for tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate in laboratory settings?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate. Key steps include:

  • Reaction conditions : Reacting the hydroxylamine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmospheres at 0–5°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane or THF) to enhance yield and selectivity .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :
    • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and detect impurities.
    • Mass spectrometry (HRMS) for molecular weight validation.
    • X-ray crystallography (e.g., using SHELX software) to resolve stereochemical ambiguities .
  • Chromatography : HPLC with UV detection to quantify purity (>98% for most research applications) .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Cross-validation : Combine DFT calculations with empirical data (e.g., kinetic studies under varying temperatures/pH).
  • Solvent effects : Test reactivity in polar aprotic (DMF) vs. non-polar solvents (toluene) to assess dielectric constant impacts .
  • Crystallographic refinement : Use SHELXL to compare experimental bond angles/distances with computational models .

Advanced: How does the tert-butyl carbamate group influence hydrolytic stability under different pH conditions?

  • pH-dependent stability : The tert-butyl group provides steric shielding, reducing hydrolysis rates in neutral/acidic conditions. Under basic conditions (pH >10), the carbamate bond cleaves via nucleophilic attack, releasing CO₂ and the amine .
  • Kinetic studies : Monitor degradation via LC-MS; half-life ranges from >24 hours (pH 7) to <1 hour (pH 12) .

Advanced: What experimental design considerations are critical for using this compound in multi-step drug discovery syntheses?

  • Protecting group strategy : The tert-butyl carbamate serves as a transient protecting group for amines, enabling orthogonal deprotection (e.g., TFA cleavage) without disrupting other functionalities .
  • Scalability : Optimize solvent/reagent stoichiometry for gram-scale synthesis while minimizing byproducts (e.g., urea formation) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Basic: What safety protocols are essential for handling this compound in laboratories?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data (e.g., from SHELX) elucidate stereochemical configuration?

  • Structure refinement : SHELXL refines atomic displacement parameters and hydrogen bonding networks, resolving enantiomeric excess in chiral centers .
  • ORTEP diagrams : Visualize thermal ellipsoids to confirm spatial arrangement of the tert-butyl and hydroxyl groups .

Advanced: What solvent effects impact nucleophilic substitution outcomes with this compound?

  • Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity of attacking agents (e.g., amines), accelerating substitution rates.
  • Protic solvents (e.g., methanol): Stabilize transition states via hydrogen bonding, but may compete in reactions .
  • Case study : In SN2 reactions, DMF increases yields by 30% compared to THF due to improved ion-pair dissociation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Reactant of Route 2
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

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